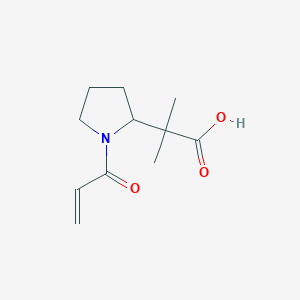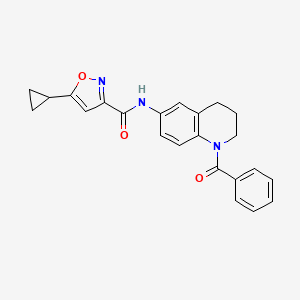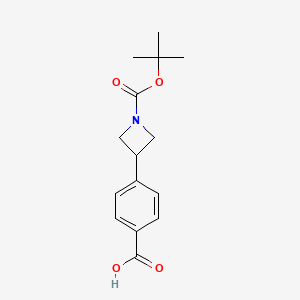
4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Heterocyclic Amino Acid Synthesis
4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid plays a crucial role in the synthesis of heterocyclic amino acids, such as the creation of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate via [3+2] cycloaddition. This process highlights its importance in developing novel functionalized amino acids, confirmed through comprehensive spectroscopic experiments and analytical techniques (Dzedulionytė et al., 2021).
Building Blocks in Medicinal Chemistry
Protected 3-haloazetidines, derived from compounds like 4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid, are recognized as versatile building blocks in medicinal chemistry. Their preparation on a gram-scale showcases their pivotal role in synthesizing high-value azetidine-3-carboxylic acid derivatives, underlining their significance in the pharmaceutical field (Ji et al., 2018).
Enantioselective Synthesis in Drug Development
The compound is instrumental in enantioselective synthesis routes that produce 2-substituted 3-aminopropanoic acid (β-alanine) derivatives. These pathways involve electrophilic attacks and highlight the compound's utility in creating β-analogues of aromatic amino acids, critical for drug development and synthesis of bioactive compounds (Arvanitis et al., 1998).
Innovative Scaffolds for Drug Discovery
The synthesis of 6-azaspiro[4.3]alkanes from four-membered-ring ketones, including N-Boc-azetidinone (Boc = tert-butoxycarbonyl), demonstrates the role of 4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid in creating new scaffolds for drug discovery. This innovative approach provides a foundation for developing novel therapeutic agents (Chalyk et al., 2017).
Polymorphic Transitions in Crystallography
The compound exhibits intriguing behaviors in crystallography, such as polymorphic transitions due to grinding. This property is essential for understanding the stability and form variability of pharmaceutical compounds, providing insights into the molecular and crystal structures crucial for drug formulation and stability studies (Konovalova et al., 2022).
Propriétés
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-12(9-16)10-4-6-11(7-5-10)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAAEHXZSKDOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2774458.png)
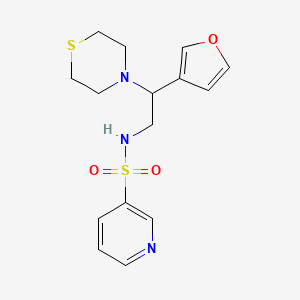
![N-[(1,2-dimethylindol-5-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2774461.png)
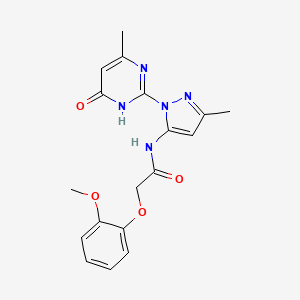

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2774469.png)


